A Technical Guide to 2-Ethyl-3,5-dimethylpyrazine: Chemical Properties, Structure, and Applications
A Technical Guide to 2-Ethyl-3,5-dimethylpyrazine: Chemical Properties, Structure, and Applications
Abstract: This technical guide provides a comprehensive overview of 2-Ethyl-3,5-dimethylpyrazine (CAS No: 13925-07-0), a key alkylpyrazine in the flavor, fragrance, and chemical research industries. This document details its physicochemical properties, structural identifiers, synthesis methodologies, and biological significance. Quantitative data are presented in structured tables for clarity. Detailed experimental protocols for both classical chemical synthesis and modern chemoenzymatic pathways are provided. Additionally, logical workflows and biosynthetic pathways are visualized using Graphviz diagrams to support researchers, scientists, and drug development professionals in their understanding and application of this compound.
Introduction
2-Ethyl-3,5-dimethylpyrazine is a heterocyclic organic compound that plays a significant role as a potent aroma and flavor agent.[1] It is naturally found in a wide variety of thermally processed foods, such as coffee, roasted nuts, cocoa, baked goods, and cooked meats.[1][2][3] The characteristic nutty, roasted, and earthy aroma of this compound makes it a valuable ingredient in the food and fragrance industries for creating and enhancing specific sensory profiles.[1][2] Beyond its organoleptic properties, 2-Ethyl-3,5-dimethylpyrazine is of interest in entomological studies as a component of insect pheromones and serves as a high-purity reference standard for analytical chemistry.[1] Its formation can occur through traditional Maillard reactions or novel biosynthetic pathways, making it a subject of ongoing research.[1]
Chemical Structure and Identification
The unique aroma and chemical behavior of 2-Ethyl-3,5-dimethylpyrazine are derived from its substituted pyrazine ring structure. Accurate identification is crucial for research and regulatory purposes.
Table 1: Chemical Identifiers for 2-Ethyl-3,5-dimethylpyrazine
| Identifier | Value |
|---|---|
| IUPAC Name | 2-ethyl-3,5-dimethylpyrazine[4][5] |
| CAS Number | 13925-07-0[4][5] |
| Molecular Formula | C₈H₁₂N₂[4] |
| SMILES | CCC1=NC=C(N=C1C)C[4] |
| InChI | InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3[4][5] |
| InChIKey | JZBCTZLGKSYRSF-UHFFFAOYSA-N[4][5] |
Physicochemical Properties
The physical and chemical properties of 2-Ethyl-3,5-dimethylpyrazine dictate its application, handling, and storage requirements. It is typically a colorless to pale yellow liquid with a distinct aroma profile.[2][4]
Table 2: Physicochemical Properties of 2-Ethyl-3,5-dimethylpyrazine
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 136.19 g/mol | [4] |
| Appearance | Colorless to slightly yellow liquid | [4][6] |
| Odor | Toasted nut, sweet woody, roasted cocoa, earthy | [2][7] |
| Boiling Point | 180-182 °C | [7] |
| Density | 0.950–0.980 g/mL at 25 °C | [4][7] |
| Flash Point | 66–69.4 °C | [2][6] |
| Refractive Index | n20/D 1.496–1.506 | [4][7] |
| Solubility | Soluble in water, oils, and organic solvents; miscible with ethanol |[4] |
Synthesis and Analysis
The synthesis of 2-Ethyl-3,5-dimethylpyrazine can be achieved through various chemical and biological routes. Accurate analysis, typically by gas chromatography-mass spectrometry (GC-MS), is essential for purity assessment and quantification.[1][8]
Synthetic Methodologies
Classical Chemical Synthesis: One established method involves the reaction of 2,5-dimethylpyrazine with n-propionaldehyde in the presence of ferrous sulfate, sulfuric acid, and hydrogen peroxide. This method provides a high yield and is suitable for industrial-scale production.[9][10]
Experimental Protocol: Synthesis from 2,5-Dimethylpyrazine [10]
-
Reaction Setup: In a 125 mL reaction vessel equipped for cooling (ice bath) and stirring, add 1.08 g (10 mmol) of 2,5-dimethylpyrazine and 1.13 g (4 mmol) of FeSO₄·7H₂O. Add 30 mL of water and stir the mixture.
-
Reagent Addition: Slowly add 6 mL (0.1 mol) of 98% concentrated sulfuric acid via a dropping funnel, maintaining the reaction temperature below 60 °C. Following this, add 7.5 mL (22 mmol) of hydrogen peroxide dropwise, continuing to cool the reaction in the ice bath and monitoring the temperature.
-
Alkylation: Add an initial aliquot of 240 µL (3 mmol) of n-propionaldehyde. Slowly raise the temperature to 50-60 °C. Add additional 240 µL aliquots of n-propionaldehyde at 1, 2, 3, and 4 hours into the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). The total reaction time is approximately 6 hours.
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Extract with 30 mL of ethyl acetate. Separate the aqueous phase and adjust its pH to ~8 using a 20% NaOH solution, ensuring the temperature does not exceed 60 °C.
-
Isolation: Extract the pH-adjusted aqueous phase three times with ethyl acetate. Combine all organic phases and concentrate under reduced pressure to yield a yellow oily substance.
-
Purification: Purify the crude product via silica gel column chromatography using a mobile phase of ethyl acetate:petroleum ether (1:20) to obtain pure 2-ethyl-3,6-dimethylpyrazine (an isomer of the target compound, illustrating the general principle). The reported yield for this specific isomer is approximately 90%.[10]
Chemoenzymatic Synthesis: A modern, greener approach utilizes enzymes to produce alkylpyrazines from amino acids.[11] 3-Ethyl-2,5-dimethylpyrazine can be synthesized from L-threonine via the condensation of aminoacetone and acetaldehyde, which are generated by the enzymes L-threonine 3-dehydrogenase (TDH) and 2-amino-3-ketobutyrate CoA ligase (KBL).[11][12]
Experimental Protocol: Chemoenzymatic Synthesis from L-Threonine [12]
-
Enzyme Preparation: Obtain purified L-threonine 3-dehydrogenase (TDH) and 2-amino-3-ketobutyrate CoA ligase (KBL). The protocol is based on enzymes from Cupriavidus necator (CnTDH and CnKBL).
-
Reaction Mixture: Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 8.0) containing 10 mM L-threonine and 5 mM NAD⁺.
-
Enzymatic Reaction: Initiate the reaction by adding the enzymes (e.g., 0.05 mM each of CnTDH and CnKBL) to the buffer. The reaction is performed at 30 °C for approximately 3 hours. In this system, CnTDH supplies aminoacetone, while CnKBL, at low CoA concentrations, supplies acetaldehyde.
-
Condensation: The enzymatically produced aminoacetone (two molecules) and acetaldehyde (one molecule) undergo a spontaneous condensation reaction in the buffer to form 3-ethyl-2,5-dimethylpyrazine.
-
Analysis: The reaction mixture can be directly analyzed by techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) or GC-MS to identify and quantify the synthesized pyrazine.[12]
Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for the separation, identification, and quantification of 2-Ethyl-3,5-dimethylpyrazine.[8][13] Its volatility and distinct fragmentation pattern make it well-suited for GC-MS analysis. Sample preparation methods like solid-phase microextraction (SPME) or liquid-liquid extraction are often employed to isolate the compound from complex matrices like food products.[8]
Biological Activity and Applications
Alkylpyrazines, including 2-Ethyl-3,5-dimethylpyrazine, exhibit a range of biological activities and are used in diverse applications.[14]
-
Flavor and Fragrance: Its primary application is as a flavoring agent in foods and beverages and as a fragrance component in perfumery to impart roasted, nutty, and cocoa-like notes.[2][6]
-
Pheromonal Activity: In nature, alkylpyrazines serve as chemical signals for insects. Related compounds are known to function as trail or alarm pheromones in species like leaf-cutter ants.[1]
-
Antimicrobial Properties: Some alkylpyrazines have demonstrated antimicrobial activity against foodborne pathogens, suggesting their potential use as natural food preservatives.[15][16]
-
Biochemical Research: The compound has been shown to have an inhibitory effect on the activity of kidney bean lipoxygenase. It is also a metabolite produced by microorganisms like Saccharomyces cerevisiae.[4]
Safety and Handling
2-Ethyl-3,5-dimethylpyrazine is classified as a combustible liquid and is harmful if swallowed. It can also cause skin and eye irritation.[17] Proper safety precautions are mandatory during handling.
Table 3: GHS Hazard Information
| Classification | Code | Description |
|---|---|---|
| Flammable Liquids | H227 | Combustible liquid |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
Table 4: GHS Precautionary Statements
| Code | Precautionary Statement |
|---|---|
| Prevention | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[17] |
| P264: Wash skin thoroughly after handling.[17] | |
| P270: Do not eat, drink or smoke when using this product.[17] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[17] | |
| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[17] |
| P302+P352: IF ON SKIN: Wash with plenty of water.[17] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17] | |
| Storage | P403+P235: Store in a well-ventilated place. Keep cool.[17] |
| Disposal | P501: Dispose of contents/container in accordance with national regulations.[17] |
Mandatory Visualizations
The following diagrams illustrate the synthesis pathways described in this guide.
Caption: Logical workflow for the chemical synthesis of alkylpyrazines.
Caption: Pathway for the chemoenzymatic synthesis of 3-Ethyl-2,5-dimethylpyrazine.
References
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- 4. 2-Ethyl-3,5-dimethylpyrazine | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]
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- 8. benchchem.com [benchchem.com]
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- 10. 3-Ethyl-2,5-diMethylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 11. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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